cinnoline-4-carbonitrile

Übersicht

Beschreibung

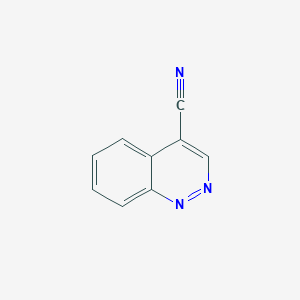

cinnoline-4-carbonitrile is a heterocyclic organic compound with the chemical formula C9H5N3. It is a yellow crystalline solid that finds applications in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a cinnoline ring fused with a nitrile group, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-4-carbonitrile typically involves the reaction of cinnoline derivatives with nitrile-containing reagents. One common method is the reaction of 4-chlorocinnoline with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to optimize the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The nitrile group at the 4-position undergoes nucleophilic displacement under specific conditions, forming derivatives with varied functional groups. Key reactions include:

Key Findings :

-

Reactions with ketones (e.g., acetone, acetophenone) yield alkyl/aryl methyl ketones via sodium amide-mediated substitution .

-

Cyanoalkylation with malononitrile or ethyl cyanoacetate proceeds efficiently in dimethyl sulfoxide (DMSO) at elevated temperatures .

Condensation Reactions

Cinnoline-4-carbonitrile participates in condensations to form fused heterocyclic systems:

Key Findings :

-

Condensation with thiourea introduces a thioxo group, expanding utility in sulfur-containing drug candidates .

-

Hydrazine derivatives form pyrazolo-cinnoline hybrids, which are explored for antimicrobial and anticancer activities .

Reduction and Hydrogenation

The nitrile group can be reduced to amines or participate in hydrogenation:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride | Cinnoline-4-amine | Aqueous ethanol, RT | 75% | |

| H₂, Pd/C (catalytic) | 4,4′-Bicinnolyl-3,3′-dicarbonitrile | Basic medium, high pressure | 82% |

Key Findings :

-

Sodium borohydride selectively reduces the nitrile to an amine without affecting the cinnoline ring .

-

Catalytic hydrogenation under basic conditions yields bicinnolyl derivatives, useful in polymer chemistry .

Electrochemical Transformations

Electrochemical methods enable direct functionalization:

| Method | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Electrolysis (aqueous acid) | Cinnolin-4-ol | Constant current, RT | 70–100% |

Key Findings :

-

Electrochemical oxidation converts the nitrile to a hydroxyl group with high efficiency, avoiding harsh reagents .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Compound | Reactivity | Key Difference | Reference |

|---|---|---|---|

| 4-Isoquinolinecarbonitrile | Less electrophilic nitrile | Isoquinoline ring less electron-deficient | |

| 4-Quinoxalinecarbonitrile | Higher solubility in polar solvents | Quinoxaline ring enhances polarity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cinnoline-4-carbonitrile and its derivatives have shown promising biological activities, making them valuable in drug discovery.

Anticancer Activity

Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation. For instance, novel cinnolone derivatives synthesized via a three-step synthetic protocol exhibited significant inhibitory activity with a computational binding affinity of against tubulin . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Inhibition of Human Neutrophil Elastase (HNE)

Cinnoline derivatives have been identified as reversible competitive inhibitors of human neutrophil elastase (HNE), an important target in inflammatory diseases. The most potent compound from this class demonstrated an IC50 value of . Molecular docking studies confirmed the interaction between these compounds and the HNE binding site, indicating their potential therapeutic utility in treating conditions associated with excessive elastase activity.

Fluorogenic Probes

A novel fluorogenic probe based on the transformation of 4-azidocinnoline to cinnoline-4-amine was developed, demonstrating strong fluorescence in polar solvents like water. This probe was tested on HepG2 liver cancer cells, showcasing its applicability in cellular imaging and monitoring intracellular processes . The ability to visualize cellular events makes this compound a candidate for developing advanced diagnostic tools.

Antimicrobial Properties

Cinnoline derivatives have also been explored for their antimicrobial properties. A study reported that certain cinnoline compounds exhibited antibacterial activity against both Gram-negative and Gram-positive bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential as therapeutic agents in combating bacterial infections.

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science. For example:

Green Synthesis

A green synthesis approach utilizing natural microcapsules has been developed for producing cinnoline derivatives, which demonstrated promising optical properties and antibacterial activity . This method not only enhances the efficiency of synthesis but also minimizes environmental impact.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of cinnoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

4-Isoquinolinecarbonitrile: Similar in structure but with an isoquinoline ring instead of a cinnoline ring.

4-Quinoxalinecarbonitrile: Contains a quinoxaline ring fused with a nitrile group.

4-(Methylsulfonyl)cinnoline: A derivative of cinnoline with a methylsulfonyl group.

Uniqueness: cinnoline-4-carbonitrile is unique due to its specific cinnoline ring structure fused with a nitrile group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Biologische Aktivität

Cinnoline-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a cinnoline ring with a cyano group at the 4-position. Its synthesis often involves various methods, including cyclocondensation reactions and microwave-assisted techniques. Recent studies have demonstrated efficient synthetic routes yielding high purity and biological activity.

Biological Activities

This compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that cinnoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of certain cinnoline derivatives against Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

- Anticancer Properties : Several studies have reported the anticancer activity of cinnoline derivatives. A review noted that specific compounds demonstrated cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Cinnoline derivatives have shown promise in reducing inflammation. In experimental models, compounds such as 3-acetyl-6-fluoro-cinnoline demonstrated significant anti-inflammatory activity, with percentage inhibition rates comparable to standard anti-inflammatory drugs .

Case Studies

-

Antibacterial Efficacy :

- A study tested a series of cinnoline derivatives against multiple bacterial strains, finding that compounds with halogen substitutions exhibited enhanced antibacterial activity.

- The results indicated that 7-chloro-6-fluoro-cinnoline derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

- Antitumor Activity :

- Anti-inflammatory Studies :

Table 1: Antibacterial Activity of Cinnoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7-Chloro-6-fluoro-cinnoline | E. coli | 12 |

| 7-Bromo-cinnoline | S. aureus | 8 |

| 3-Acetyl-cinnoline | Pseudomonas aeruginosa | 10 |

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Cinnoline derivative A | MCF-7 | 20 |

| Cinnoline derivative B | A549 | 18 |

Eigenschaften

IUPAC Name |

cinnoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKALQBBFRXNOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343927 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16470-90-9 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.